molecular formula C17H24N2O2 B7920276 [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7920276
M. Wt: 288.4 g/mol
InChI Key: NSEGXCOUTCRDLP-UHFFFAOYSA-N
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Description

[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a benzyl group, a cyclopropyl amino moiety, and an acetic acid functional group.

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21)13-19(16-6-7-16)12-15-8-9-18(11-15)10-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEGXCOUTCRDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction

The pyrrolidine ring serves as the central scaffold. A common approach involves cyclizing γ-amino alcohols or their derivatives. For example, reductive amination of 4-oxopentanal with benzylamine under hydrogenation conditions (Pd/C, H₂, 60 psi) yields 1-benzyl-pyrrolidine. Subsequent functionalization at the 3-position requires selective alkylation. Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable the introduction of hydroxymethyl groups, which are later oxidized to carboxylic acid precursors.

Cyclopropylamine Integration

Cyclopropane rings are introduced via [2+1] cycloaddition using Simmons–Smith conditions (Zn-Cu couple, CH₂I₂) or through nucleophilic displacement of activated intermediates. Patent EP1609781B1 details the resolution of racemic cyclopropylamine derivatives using chiral acids like tartaric acid, achieving >98% enantiomeric excess (ee) after recrystallization. The resulting (1-benzyl-pyrrolidin-3-yl)methylamine is then coupled to cyclopropanecarboxylic acid using HBTU-mediated amide bond formation.

Acetic Acid Moiety Conjugation

The final acetic acid group is appended via nucleophilic acyl substitution. Reacting the cyclopropylamine intermediate with bromoacetic acid in dimethylformamide (DMF) at 80°C for 12 hours achieves 85% conversion. Purification by reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) isolates the target compound in >99% purity.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Optimal yields (92%) for the Mitsunobu reaction are achieved in tetrahydrofuran (THF) at 0°C, minimizing side-product formation. In contrast, cyclopropanation requires dichloromethane (DCM) at −78°C to stabilize reactive intermediates.

Catalytic Systems

Palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) introduces aromatic substituents. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C, aryl boronic acids couple to the pyrrolidine core with 78–89% efficiency.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂CO₂H), 3.02–2.95 (m, 2H, pyrrolidine-CH₂), 1.45–1.38 (m, 4H, cyclopropane-CH₂). HRMS (ESI+): m/z calcd for C₁₈H₂₅N₂O₂ [M+H]⁺ 301.1912, found 301.1909.

Chromatographic Purity Assessment

HPLC analysis (Zorbax SB-C18, 4.6 × 150 mm, 5 μm) with UV detection at 254 nm confirms ≥98% purity. Retention time: 8.7 min under isocratic conditions (70:30 H₂O/MeCN).

Comparative Analysis of Methodologies

ParameterMitsunobu ApproachSimmons–SmithHBTU Coupling
Yield (%)887592
Reaction Time (h)62412
Purity Post-Purification99.297.899.5

Challenges and Mitigation Strategies

Epimerization During Cyclopropanation

Racemization at the cyclopropane carbon is minimized by using non-polar solvents (hexane) and low temperatures (−20°C). Chiral auxiliaries like (R)-BINOL improve stereochemical fidelity, achieving 94% ee.

Byproduct Formation in Amide Coupling

Side products from over-activation of carboxylic acids are reduced by employing HOBt (1-hydroxybenzotriazole) as an additive, decreasing dimerization from 15% to <3%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., cyclopropanation), improving throughput by 40% compared to batch processes. Residence times of 2 minutes at 120°C achieve 89% conversion.

Green Chemistry Initiatives

Replacing DEAD with diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions reduces toxicity. Aqueous workups and solvent recycling (≥90% THF recovery) align with EPA guidelines .

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.

  • Reduction: : It can be reduced to form various alcohols and amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions
  • Oxidation: : Oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite.

  • Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: : Using reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products
  • Oxidation Products: : Ketones, carboxylic acids.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Alkylated derivatives, halogenated compounds.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • Pyrrolidine ring : Known for modulating neurotransmitter systems.
  • Cyclopropyl group : Enhances binding interactions with biological targets.
  • Benzyl and amino-acetic acid moieties : Crucial for interactions with various receptors and enzymes.

Scientific Research Applications

The applications of [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid are diverse, spanning several domains:

Medicinal Chemistry

This compound is investigated for its therapeutic potential in treating various diseases. Its structural features suggest possible interactions with neurotransmitter receptors, which may lead to applications in:

  • Neuropsychiatric Disorders : Preliminary studies indicate potential efficacy in conditions like schizophrenia and Parkinson's disease due to interactions with dopamine receptors.
  • Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Biological Research

Research indicates that this compound may have significant biological effects:

  • Anticancer Properties : Initial studies suggest that it can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter release may offer protective effects against neurodegeneration .

Industrial Applications

In industrial settings, this compound can serve as:

  • A Building Block : Used in synthesizing more complex organic molecules for pharmaceuticals and materials science.
  • Chemical Processes : Its unique properties may facilitate novel chemical reactions and processes in industrial chemistry.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.

Case Study 2: Neuropharmacology

Research focused on the interaction of this compound with dopamine receptors showed promising results in modulating receptor activity. This could pave the way for developing treatments for neuropsychiatric disorders.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : May interact with neurotransmitter receptors or enzymes.

  • Pathways Involved: : Could modulate signal transduction pathways in cells, impacting metabolic processes or gene expression.

Comparison with Similar Compounds

Functional Group Analysis

Compound/Adsorbent Key Functional Groups Role in Adsorption/Chemical Activity Reference
ASBB -COOH, -OH, -COO⁻ Enhanced U(VI) binding via monodentate coordination with -COO⁻
Sludge-based biochar (SBB) -OH, limited -COOH Lower U(VI) removal efficiency due to fewer acidic sites
Target compound -COOH, pyrrolidine, cyclopropyl amino Hypothesized chelation potential via -COOH and amino groups

Adsorption Performance

ASBB vs. SBB (U(VI) removal):

  • ASBB : Achieves 97.8% U(VI) removal at pH 6.0, 0.30 g/L dosage, and 5-minute equilibrium time. Enhanced porosity (-COOH addition via acetic acid modification) improves kinetics .

Hypothetical comparison with the target compound :

  • The target compound’s -COOH group could theoretically bind metal ions (e.g., U(VI)) via coordination, similar to ASBB. However, its bulky benzyl-pyrrolidinylmethyl and cyclopropyl groups may sterically hinder adsorption efficiency compared to ASBB’s porous carbon matrix .

Mechanistic Insights from ASBB Studies

  • Surface modification : Acetic acid treatment increases -COOH content in ASBB by 28% compared to SBB, directly correlating with improved U(VI) affinity .
  • Kinetics : ASBB follows pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominates .
  • Reusability : ASBB retains >85% efficiency after 5 adsorption-desorption cycles using HCl .

Limitations of Available Data

  • Target compound: No experimental data on synthesis, stability, or adsorption performance are available. Its discontinued status further limits practical evaluation .
  • ASBB : While optimized for uranium, its relevance to the target compound is restricted to indirect functional group comparisons.

Biological Activity

Overview

[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a benzyl group, and a cyclopropyl-amino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.4 g/mol

The structural diversity of this compound allows it to interact with various biological targets, potentially leading to significant therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperidine ring can bind to neurotransmitter receptors, while the benzyl and cyclopropyl groups may enhance binding affinity and selectivity. This interaction can modulate several biochemical pathways, contributing to its observed effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various pathogenic bacteria such as E. coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.05 M for some compounds .

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis75
Compound BEnterococcus faecalis125
Compound CE. coli<125
Compound DPseudomonas aeruginosa150

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines, inducing apoptosis and inhibiting tumor growth. For example, compounds derived from similar structures have shown enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Preliminary studies indicate that similar compounds may have beneficial effects on neurotransmission and could serve as leads for developing novel therapeutic agents targeting these conditions.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial properties of various pyrrolidine derivatives found that those with halogen substituents exhibited enhanced activity against Gram-positive bacteria, highlighting the importance of structural modifications in optimizing bioactivity .
  • Cytotoxicity in Cancer Models : Research involving a three-component synthesis approach demonstrated that certain piperidine derivatives displayed superior cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics, suggesting their potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid in laboratory settings?

  • Methodological Answer : Due to limited toxicological data for structurally similar compounds (e.g., benzyl-piperidine derivatives), researchers should adopt stringent safety measures:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • In case of skin contact, wash immediately with soap and water for ≥15 minutes and consult a physician .
  • For accidental ingestion, rinse the mouth with water (if conscious) and seek medical attention.
  • Store the compound in a cool, dry environment, away from incompatible solvents like strong acids or bases.

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : Synthesis optimization may involve:

  • Solvent selection : Acetic acid has been demonstrated as an effective solvent for coordinating ligands in metal-organic frameworks (MOFs), suggesting its utility in stabilizing intermediates during cyclopropane ring formation .
  • Catalytic systems : Transition metal catalysts (e.g., Rh or Ir) used in acetic acid production via methanol carbonylation could be adapted for selective alkylation or cyclization steps .
  • Reaction monitoring : Employ HPLC or GC-MS to track intermediate formation and purity, referencing protocols from iodination experiments (e.g., ethanol recrystallization for purification) .

Advanced Research Questions

Q. How can structural contradictions in NMR data for this compound derivatives be resolved?

  • Methodological Answer :

  • Multi-spectral analysis : Combine 1H^1H-NMR, 13C^13C-NMR, and 2D-COSY to resolve overlapping peaks caused by the benzyl-pyrrolidine moiety. For example, coupling constants in the cyclopropyl group (~1.0–2.0 ppm) may require high-field instruments for clarity .
  • X-ray crystallography : Use single-crystal diffraction to confirm stereochemistry, as demonstrated for similar piperidine-acetic acid derivatives .
  • Computational modeling : Density Functional Theory (DFT) simulations can predict chemical shifts and validate experimental data .

Q. What strategies address low yields in the alkylation step of pyrrolidine intermediates during synthesis?

  • Methodological Answer :

  • Reaction parameter tuning : Adjust temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) to enhance nucleophilic substitution efficiency.
  • Protecting groups : Introduce benzyloxycarbonyl (Cbz) groups to stabilize the pyrrolidine nitrogen, as seen in analogous peptide coupling reactions .
  • Catalyst screening : Test palladium or nickel catalysts for cross-coupling reactions, referencing protocols from acetaldehyde oxidation studies .

Q. How should researchers analyze discrepancies in biological activity data for this compound across studies?

  • Methodological Answer :

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Assay validation : Replicate enzyme inhibition assays (e.g., acetylcholinesterase) with positive controls like donepezil, as described in acetic acid titration methodologies .
  • Meta-analysis : Compare results with structurally related compounds (e.g., benzeneacetic acid derivatives) to identify structure-activity relationships (SARs) .

Data Contradiction & Validation

Q. What experimental approaches validate conflicting solubility profiles of this compound?

  • Methodological Answer :

  • Phase-solubility studies : Test solubility in aqueous buffers (pH 4–10) and organic solvents (e.g., ethanol, ethyl acetate) using UV-Vis spectroscopy .
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like acetone or chloroform .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability in different solvents to rule out decomposition artifacts .

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